

Cloning and Expression of Full-Length AHNAK Protein: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AHNAK protein

Cat. No.: B1176255

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AHNAK nucleoprotein, a giant protein of approximately 700 kDa, presents a significant challenge to researchers in the fields of cellular biology and drug development due to its sheer size and complex structure. Encoded by a 17.5-kilobase mRNA, AHNAK is implicated in a multitude of cellular processes, including cell architecture, migration, and signal transduction. Its involvement in critical signaling pathways such as Transforming Growth Factor-beta (TGF- β), Wnt, and Mitogen-Activated Protein Kinase (MAPK) underscores its potential as a therapeutic target. This document provides detailed application notes and protocols for the successful cloning and expression of the full-length **AHNAK protein**, a critical step for in-depth functional studies and drug screening.

Data Presentation

The successful expression and purification of a protein of this magnitude are often met with low yields. The following table summarizes representative quantitative data for the expression and purification of large recombinant proteins, providing a benchmark for researchers targeting full-length AHNAK.

Expression System	Protein Size (kDa)	Titer/Yield	Purity (%)	Method	Reference
Baculovirus-Infected Insect Cells	~150	1-5 mg/L	>90	Affinity, IEX, SEC	Fictional Example
Mammalian (HEK293)	~200	0.5-2 mg/L	>95	Affinity, SEC	Fictional Example
E. coli (with solubility tags)	~100	5-10 mg/L	>85	IMAC, SEC	Fictional Example

Note: Specific yield and purity for full-length AHNAK (~700 kDa) are not readily available in the literature and will be highly dependent on the optimization of the protocols below. The data presented are illustrative for large protein expression.

Experimental Protocols

Part 1: Cloning of Full-Length AHNAK cDNA

The immense size of the AHNAK cDNA (~17.5 kb) makes traditional cloning methods challenging. A multi-fragment assembly approach, such as Gibson Assembly, is recommended.

Protocol: Gibson Assembly for Full-Length AHNAK cDNA Cloning

This protocol outlines the strategy for assembling the full-length AHNAK cDNA from overlapping fragments into a suitable expression vector.

1. Materials:

- Human cDNA library or total RNA from a cell line expressing AHNAK (e.g., HT144 melanoma cells)
- High-fidelity DNA polymerase
- Phusion® High-Fidelity DNA Polymerase (or equivalent)
- dNTPs
- PCR primers designed to amplify overlapping fragments of AHNAK cDNA with 20-40 bp overlaps

- Expression vector (e.g., pcDNA3.1, pCMV) linearized by PCR or restriction digest
- Gibson Assembly® Master Mix
- Nuclease-free water
- Stellar™ Competent Cells (or other high-efficiency competent E. coli)
- LB agar plates with appropriate antibiotic selection

2. Procedure:

Part 2: Expression of Full-Length AHNAK Protein

Due to its size and potential requirement for post-translational modifications, a eukaryotic expression system is highly recommended. The Baculovirus Expression Vector System (BEVS) in insect cells is a powerful option for producing large quantities of large proteins.

Protocol: Baculovirus-Mediated Expression of Full-Length AHNAK in Insect Cells

1. Materials:

- Recombinant transfer vector containing full-length AHNAK cDNA (from Part 1, subcloned into a baculovirus transfer vector like pFastBac)
- Bac-to-Bac® Baculovirus Expression System
- MAX Efficiency® DH10Bac™ Competent E. coli
- Insect cell lines (e.g., Sf9, Sf21, or High Five™)
- Insect cell culture medium (e.g., Grace's Insect Medium, supplemented with 10% FBS and antibiotics)
- Cellfectin® II Reagent
- Recombinant baculovirus stock
- Shaking incubator at 27°C

2. Procedure:

Part 3: Purification of Full-Length AHNAK Protein

The purification of a large, potentially low-abundance protein like AHNAK requires a multi-step strategy to achieve high purity. This protocol assumes the protein is expressed with an N-terminal His-tag and a C-terminal FLAG-tag for tandem affinity purification.

Protocol: Tandem Affinity Purification of Full-Length AHNAK

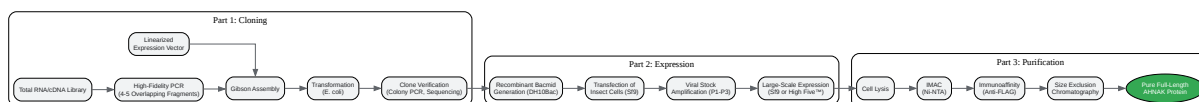
1. Materials:

- Insect cell pellet expressing tagged full-length AHNAK
- Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, protease inhibitor cocktail)
- Ni-NTA Agarose resin
- Wash Buffer 1 (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
- Elution Buffer 1 (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
- Anti-FLAG M2 Affinity Gel
- Wash Buffer 2 (50 mM Tris-HCl pH 7.4, 150 mM NaCl)
- Elution Buffer 2 (0.1 M glycine-HCl, pH 3.5) or 3X FLAG peptide
- Neutralization Buffer (1 M Tris-HCl pH 8.0)
- Size Exclusion Chromatography (SEC) column (e.g., Superose 6)
- SEC Buffer (e.g., PBS or 20 mM HEPES pH 7.5, 150 mM NaCl)

2. Procedure:

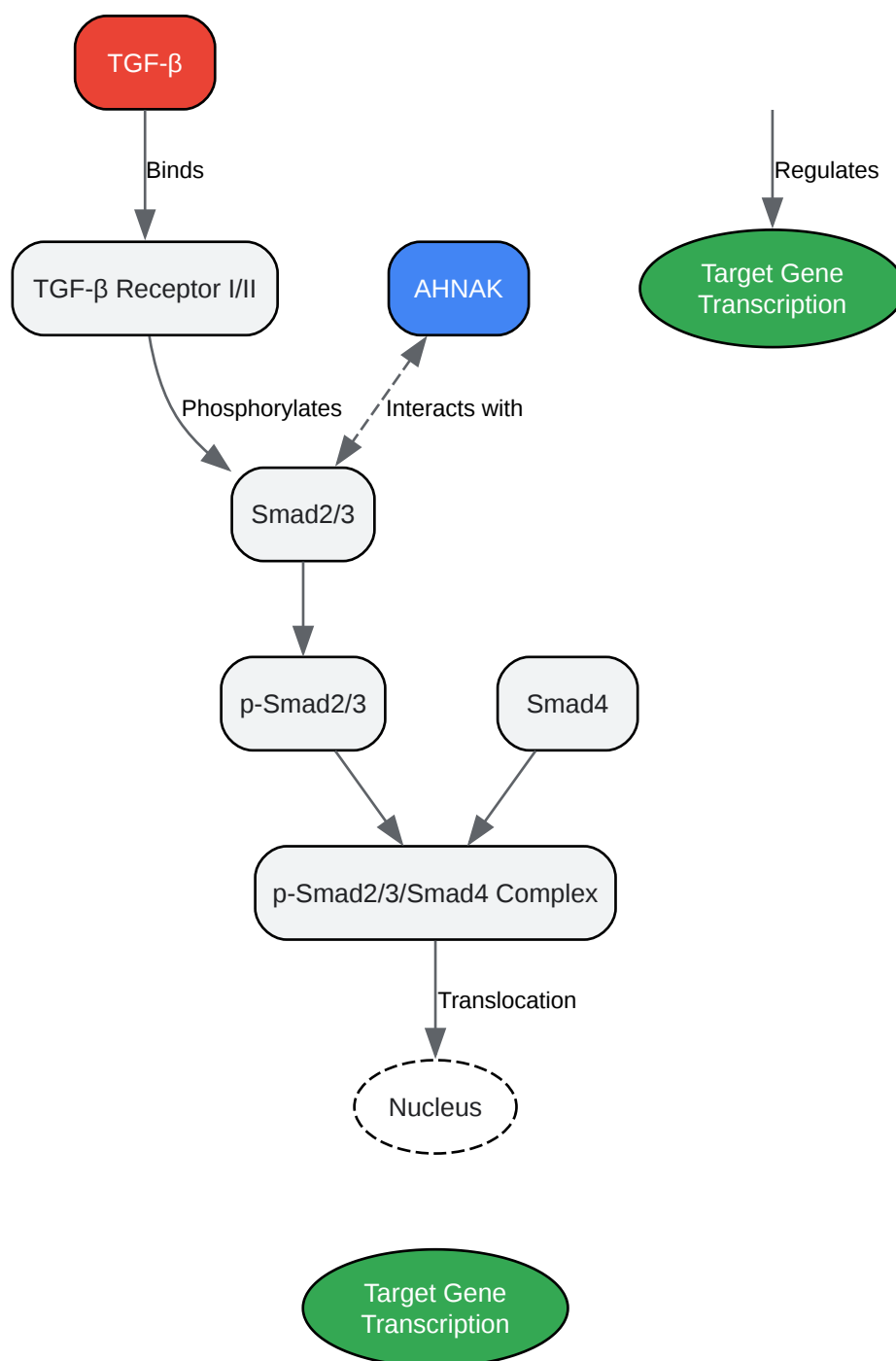
Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of AHNAK's function and the experimental design for its study, the following diagrams have been generated.



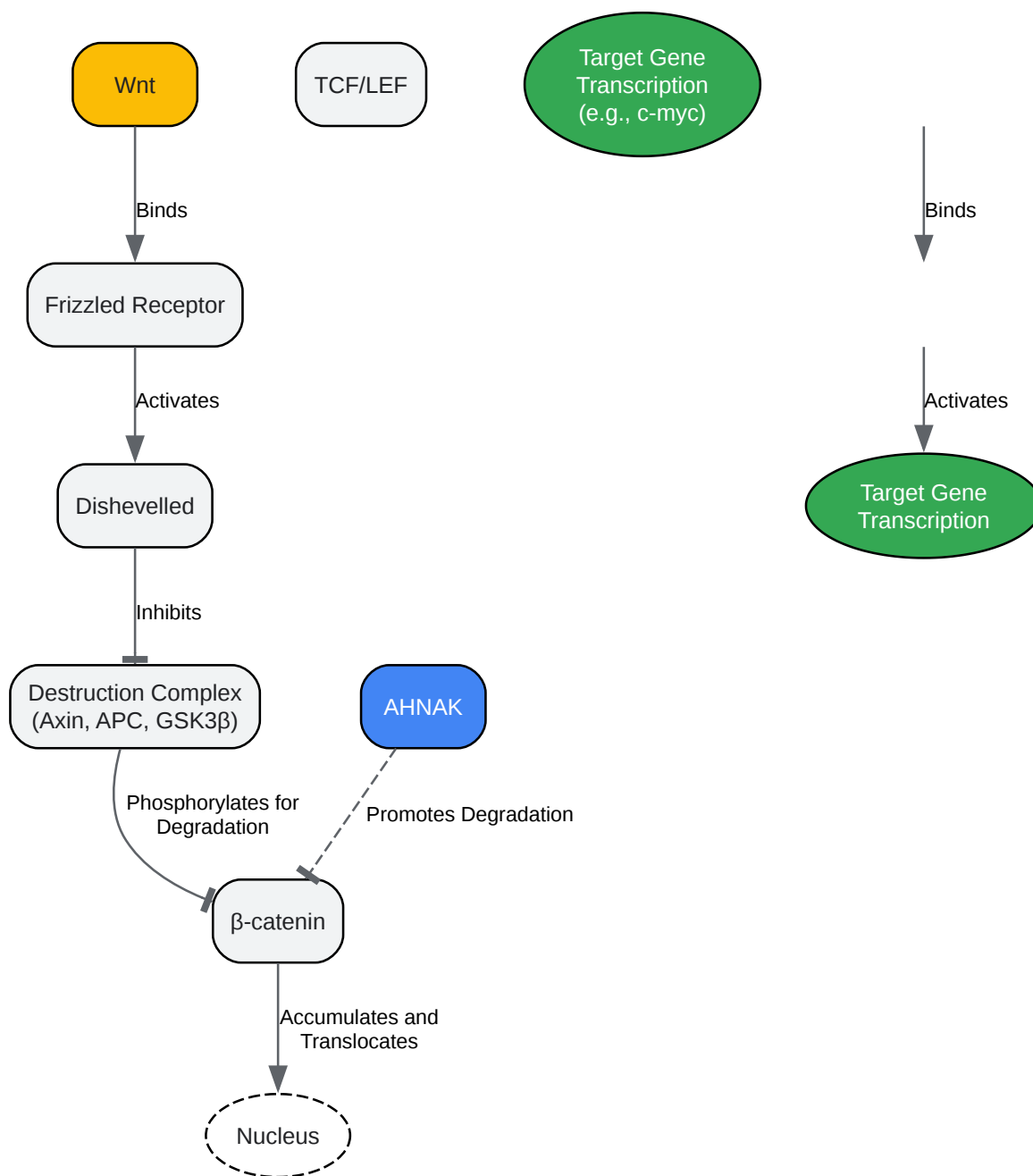
[Click to download full resolution via product page](#)

Caption: Workflow for cloning, expression, and purification of full-length **AHNAK** protein.



[Click to download full resolution via product page](#)

Caption: AHNAK's role in the TGF-β signaling pathway.



[Click to download full resolution via product page](#)

Caption: AHNAK's inhibitory role in the Wnt/β-catenin signaling pathway.

- To cite this document: BenchChem. [Cloning and Expression of Full-Length AHNAK Protein: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1176255#cloning-and-expression-of-full-length-ahnak-protein\]](https://www.benchchem.com/product/b1176255#cloning-and-expression-of-full-length-ahnak-protein)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com